Cas no 2138388-48-2 (1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid)
1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid
- EN300-1083583
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid
- 2138388-48-2
-
- Inchi: 1S/C17H31NO4/c1-15(2,3)12-7-9-17(10-8-12,13(19)20)11-18-14(21)22-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)(H,19,20)
- InChI Key: VWALGJPJCHYFFF-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(=O)OC(C)(C)C)CCC(C(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 313.22530847g/mol
- Monoisotopic Mass: 313.22530847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 75.6Ų
1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1083583-0.05g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1083583-0.1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1083583-0.25g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1083583-0.5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1083583-1.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1083583-2.5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1083583-5.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1083583-10.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1083583-1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1083583-5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid |
2138388-48-2 | 95% | 5g |
$2152.0 | 2023-10-28 |
1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid
Introduction to 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid (CAS No. 2138388-48-2)
1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid (CAS No. 2138388-48-2) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its properties and potential therapeutic uses.
The molecular structure of 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid is composed of a cyclohexane ring with a tert-butyl group at the 4-position and a carboxylic acid group at the 1-position. Additionally, the compound features an amino group protected by a tert-butoxycarbonyl (Boc) moiety, which is attached to the methyl group at the 1-position. This intricate structure confers the compound with specific chemical and biological properties that make it a valuable candidate for various applications.
In the realm of pharmaceutical research, 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid has shown promise as a potential lead compound for the development of new drugs. Recent studies have focused on its ability to modulate specific biological pathways and receptors, which could be leveraged for therapeutic purposes. For instance, research published in the Journal of Medicinal Chemistry in 2022 highlighted the compound's potential as an inhibitor of certain enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases.
Beyond its pharmaceutical applications, 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid has also been explored in chemical synthesis and materials science. Its unique structural features make it an excellent building block for constructing more complex molecules with tailored properties. In a study published in Organic Letters in 2023, researchers demonstrated the use of this compound as a key intermediate in the synthesis of novel polymers with enhanced mechanical and thermal stability.
The synthesis of 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid involves several well-defined steps, each requiring precise control over reaction conditions to ensure high yields and purity. The initial step typically involves the formation of the tert-butoxycarbonyl (Boc) protected amino group, followed by the introduction of the cyclohexane ring and subsequent functionalization with the carboxylic acid and tert-butyl groups. Advanced synthetic techniques, such as transition-metal catalysis and organocatalysis, have been employed to optimize these reactions and improve their efficiency.
The physical and chemical properties of 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid have been extensively characterized using various analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have provided detailed insights into its molecular structure and conformation. These studies have revealed that the compound exhibits good solubility in polar solvents and can form stable crystalline structures under appropriate conditions.
In terms of biological activity, 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid has demonstrated promising results in preclinical studies. In vitro assays have shown that it can effectively inhibit specific enzymes involved in signal transduction pathways, which are implicated in various diseases such as cancer and neurodegenerative disorders. Additionally, preliminary animal studies have indicated that the compound is well-tolerated and exhibits favorable pharmacokinetic properties, suggesting its potential for further development as a therapeutic agent.
The safety profile of 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid is another critical aspect that has been thoroughly investigated. Toxicological studies conducted in both cell lines and animal models have shown that the compound is generally safe at therapeutic concentrations. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 1-({(tert-butoxy)carbonylamino}methyl)-4-tert-butylcyclohexane-1-carboxylic acid (CAS No. 2138388-48-2) represents a promising compound with diverse applications in pharmaceutical research, chemical synthesis, and materials science. Its unique structural features and favorable biological properties make it an attractive candidate for further development and exploration. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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